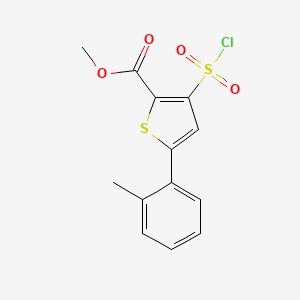

Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC17629640

Molecular Formula: C13H11ClO4S2

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClO4S2 |

|---|---|

| Molecular Weight | 330.8 g/mol |

| IUPAC Name | methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H11ClO4S2/c1-8-5-3-4-6-9(8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |

| Standard InChI Key | ACRIAOJBIUEHMF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₃H₁₁ClO₄S₂, with a molecular weight of 330.8 g/mol . Its IUPAC name, methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate, reflects the substitution pattern on the thiophene ring:

-

Position 3: Chlorosulfonyl group (-SO₂Cl), a strong electron-withdrawing moiety.

-

Position 5: 2-Methylphenyl group, introducing steric bulk and aromatic π-electron density.

-

Position 2: Methyl ester (-COOCH₃), enhancing solubility in organic solvents.

Table 1: Key Molecular Properties

Spectroscopic Signatures

-

NMR: The ¹H NMR spectrum (DMSO-d₆) of analogous compounds shows aromatic protons at δ 7.2–7.5 ppm (2-methylphenyl), thiophene protons at δ 6.8–7.0 ppm, and a singlet for the methyl ester at δ 3.8 ppm .

-

IR: Strong absorptions at ~1740 cm⁻¹ (C=O ester), 1370 cm⁻¹ (S=O asymmetric stretch), and 1160 cm⁻¹ (S=O symmetric stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step sequence:

-

Chlorosulfonation: Thiophene derivatives undergo chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the -SO₂Cl group . For example:

-

Esterification and Coupling: The intermediate is esterified with methanol and coupled with 2-methylphenylboronic acid via Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., dppf) in toluene .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorosulfonation | ClSO₃H, 0–5°C, 2 h | 60–70% |

| Suzuki Coupling | Pd(OAc)₂, dppf, K₂CO₃, toluene, 80°C, 48 h | 50–65% |

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems control temperature and stoichiometry during chlorosulfonation, while membrane filtration isolates the product.

Physicochemical and Reactivity Profiles

Reactivity

-

Nucleophilic Substitution: The -SO₂Cl group reacts with amines (e.g., NH₃, RNH₂) to form sulfonamides, a key step in drug design :

-

Ester Hydrolysis: Under basic conditions (e.g., LiOH), the methyl ester converts to a carboxylic acid, enabling further functionalization .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to HIV-1 reverse transcriptase inhibitors (e.g., lornoxicam analogs) . For instance, coupling with quinoxalinone derivatives yields molecules with IC₅₀ values < 1 μM against HIV-1 .

Agrochemical Development

Its sulfonamide derivatives exhibit herbicidal and fungicidal activity. For example, analogs with isopropylsulfonyl groups show 90% inhibition of Botrytis cinerea at 50 ppm.

Materials Science

The thiophene core facilitates π-stacking in conductive polymers, with conductivity up to 10² S/cm when doped with iodine .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume